rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid: is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the process . These reactors allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium hydroxide and di-tert-butyl dicarbonate are used for Boc protection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation can lead to various oxidized derivatives.
Scientific Research Applications
rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
- cis-4-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
- (S)-1-Boc-piperidine-2-carboxylic acid
Comparison: rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid is unique due to its specific structural configuration, which can influence its reactivity and stability compared to other similar compounds. The presence of the Boc group provides a versatile protecting strategy, making it valuable in various synthetic applications .
Properties
IUPAC Name |
(2R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOQNFZXOUIET-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.